Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoaniline with methyl chloroformate in the presence of a base, followed by chlorination and subsequent cyclization to form the benzimidazole ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate
- 2-Mercapto-1-methylimidazole
- 6-Chloro-2-mercapto-1H-benzo[d]imidazole
Uniqueness
Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of both a chloro and a mercapto group, which confer distinct chemical reactivity and biological activity. Its carboxylate group also enhances its solubility and potential for further chemical modifications.
Properties
Molecular Formula |
C10H9ClN2O2S |
---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
methyl 6-chloro-1-methyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-8-4-6(11)5(9(14)15-2)3-7(8)12-10(13)16/h3-4H,1-2H3,(H,12,16) |
InChI Key |
QUGHNOKDYHLEHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)Cl)C(=O)OC)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.